molecular formula C19H19ClN2O2 B2854576 5-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-methoxybenzamide CAS No. 852137-47-4

5-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-methoxybenzamide

Cat. No. B2854576
CAS RN: 852137-47-4
M. Wt: 342.82
InChI Key: OMVJXRRMMNKJNJ-UHFFFAOYSA-N
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Description

5-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-methoxybenzamide, also known as MLN4924, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.

Mechanism of Action

5-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-methoxybenzamide inhibits NAE by binding to its active site and preventing the activation of NEDD8, a small ubiquitin-like protein that is essential for the function of the UPS. This results in the accumulation of ubiquitinated proteins and the activation of the unfolded protein response (UPR), which leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-methoxybenzamide has been shown to have potent anti-cancer activity in preclinical studies, both in vitro and in vivo. It has been tested in a variety of cancer cell lines, including breast, prostate, lung, and pancreatic cancer, and has been shown to induce cell cycle arrest and apoptosis in a dose-dependent manner. In animal studies, 5-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-methoxybenzamide has been shown to inhibit tumor growth and prolong survival in mouse models of breast and prostate cancer.

Advantages and Limitations for Lab Experiments

5-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-methoxybenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for high-throughput screening assays. It has also been shown to have good pharmacokinetic properties, with high oral bioavailability and low toxicity in animal studies.
However, there are some limitations to the use of 5-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-methoxybenzamide in lab experiments. It has been shown to have off-target effects on other enzymes in the UPS, which could complicate its use as a specific NAE inhibitor. It also has limited solubility in aqueous solutions, which could affect its bioavailability and efficacy.

Future Directions

There are several future directions for the development of 5-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-methoxybenzamide as a cancer therapy. One direction is to improve its specificity as a NAE inhibitor, either through structural modifications or the development of more selective inhibitors. Another direction is to explore its potential for combination therapy with other anti-cancer agents, such as chemotherapy or immunotherapy. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 5-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-methoxybenzamide in human patients.

Synthesis Methods

The synthesis of 5-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-methoxybenzamide involves a series of chemical reactions, starting with the reaction of 2-methoxybenzoyl chloride with 5-chloro-2-aminobenzonitrile to form 5-chloro-2-methoxybenzamide. Next, the indole ring is attached to the amide group using a palladium-catalyzed coupling reaction with 1,2-dimethylindole. Finally, the methyl group is added to the indole nitrogen using a reductive amination reaction with formaldehyde and sodium cyanoborohydride.

Scientific Research Applications

5-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-methoxybenzamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the activity of the NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome system (UPS). The UPS is responsible for the degradation of proteins that are involved in cell cycle regulation, DNA repair, and apoptosis. By inhibiting NAE, 5-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-methoxybenzamide prevents the degradation of these proteins, leading to cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

5-chloro-N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c1-12-8-14-9-13(4-6-17(14)22(12)2)11-21-19(23)16-10-15(20)5-7-18(16)24-3/h4-10H,11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMVJXRRMMNKJNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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